Comprehensive Structure Elucidation of 3-[2-(Allyloxy)ethoxy]azetidine: A Methodological Whitepaper
Comprehensive Structure Elucidation of 3-[2-(Allyloxy)ethoxy]azetidine: A Methodological Whitepaper
Executive Summary & Rationale
Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as privileged scaffolds in modern drug discovery. They offer enhanced metabolic stability, favorable pharmacokinetic profiles, and unique conformational rigidity compared to their acyclic or larger-ring counterparts [1]. 3-[2-(Allyloxy)ethoxy]azetidine (C₈H₁₅NO₂) represents a highly versatile building block [5]. The incorporation of an allyloxy-ethoxy side chain at the C3 position provides a flexible, PEG-like linker terminating in a reactive alkene, making it an ideal candidate for cross-metathesis, post-halogenation click chemistry, or targeted bioconjugation.
Because azetidine rings exhibit complex nuclear magnetic resonance (NMR) behavior due to ring puckering and nitrogen inversion dynamics, unambiguous structure elucidation requires a highly systematic, self-validating analytical approach. This whitepaper details the causality, step-by-step methodologies, and data interpretation required to rigorously confirm the structure of 3-[2-(Allyloxy)ethoxy]azetidine.
Structural Deconstruction & Analytical Strategy
To establish a self-validating analytical system, the molecule must be deconstructed into three distinct structural domains, each requiring specific spectroscopic techniques for confirmation:
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Azetidine Core: A secondary amine (N-H) within a 4-membered ring. The C3 position is substituted with an ether oxygen.
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Ethoxy Linker: A flexible –O–CH₂–CH₂–O– bridge.
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Allyl Terminus: A terminal –CH₂–CH=CH₂ group.
Causality of Analytical Choice: Relying solely on 1D ¹H NMR is insufficient because the highly symmetric azetidine ring protons often overlap with the ethoxy linker protons in the 3.4–3.8 ppm range. Therefore, 2D NMR (specifically HMBC) is mandatory to trace the connectivity across the ether oxygens [3]. High-Resolution Mass Spectrometry (HRMS) establishes the exact pseudo-molecular ion, while Infrared (IR) spectroscopy provides orthogonal validation of the N-H and C=C functional groups that might be obscured by solvent exchange in NMR.
Analytical workflow for the structure elucidation of 3-[2-(Allyloxy)ethoxy]azetidine.
High-Resolution Mass Spectrometry (HRMS)
Causality & Logic: Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode is utilized because soft ionization preserves the intact pseudo-molecular ion ([M+H]⁺). By modulating in-source collision-induced dissociation (CID), we can intentionally induce the cleavage of the ether linkages—a documented degradation and fragmentation pathway for azetidine cores—to yield diagnostic azetidinium ions [4].
Step-by-Step Methodology:
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Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The acidic modifier is critical to ensure complete protonation of the secondary azetidine nitrogen.
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Instrument Tuning: Inject 2 µL into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C to prevent thermal degradation of the strained ring.
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Acquisition: Acquire data in MS^E (data-independent acquisition) mode to capture both the intact [M+H]⁺ ion (low energy) and diagnostic fragment ions (high energy) simultaneously.
Data Interpretation:
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Theoretical Exact Mass: The calculated exact mass for [M+H]⁺ (C₈H₁₆NO₂⁺) is m/z 158.1176. A mass error of < 3 ppm confirms the elemental composition.
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Diagnostic Fragments: Look for the neutral loss of the allyl group (–C₃H₅) or the cleavage of the ethoxy linker, which typically generates a stable azetidinium fragment at m/z 58.06 [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Logic: 1D and 2D NMR spectra should be acquired in CDCl₃. While azetidines can exhibit line broadening due to rapid nitrogen inversion and ring puckering, CDCl₃ at room temperature usually allows for a time-averaged, symmetric spectrum [3]. If the N-H proton undergoes rapid chemical exchange, its signal will broaden; thus, low-temperature NMR (e.g., -30 °C) can be employed to slow these dynamics and sharpen the signals, allowing for precise scalar coupling measurements[3].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
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1D Acquisition: Acquire ¹H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay D1 = 2s). Follow with ¹³C{¹H} NMR (1024 scans, D1 = 2s) to resolve all 8 distinct carbon environments.
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2D Acquisition (The Self-Validating Step): Acquire Heteronuclear Single Quantum Coherence (HSQC) to map protons directly to their parent carbons. Crucially, acquire Heteronuclear Multiple Bond Correlation (HMBC) to observe ²J and ³J couplings. The ³J couplings across the oxygen atoms (C–O–C) are the only way to definitively prove the domains are linked in the correct order [2].
Quantitative Data Summary:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-[2-(Allyloxy)ethoxy]azetidine
| Position | Structural Domain | ¹H Shift (δ, ppm) | Multiplicity & J (Hz) | ¹³C Shift (δ, ppm) |
| 2, 4 | Azetidine Core | 3.50 – 3.70 | m (4H, diastereotopic) | ~ 54.0 |
| 3 | Azetidine Core | 4.20 – 4.30 | m (1H) | ~ 71.0 |
| 1' | Ethoxy Linker | 3.55 – 3.65 | m (2H) | ~ 68.5 |
| 2' | Ethoxy Linker | 3.55 – 3.65 | m (2H) | ~ 69.5 |
| 1'' | Allyl CH₂ | 4.00 – 4.05 | dt, J = 5.5, 1.5 (2H) | ~ 72.0 |
| 2'' | Allyl CH= | 5.85 – 5.95 | ddt, J = 17.2, 10.5, 5.5 (1H) | ~ 134.5 |
| 3'' | Allyl =CH₂ | 5.15 – 5.30 | dq, J = 17.2, 1.5 (2H) | ~ 117.0 |
| N-H | Amine | 2.00 – 2.50 | br s (1H, exchangeable) | N/A |
Note: The C2 and C4 protons of the azetidine ring are diastereotopic (cis or trans relative to the C3 substituent). Depending on the magnetic field strength, they may appear as a complex multiplet rather than a simple doublet/triplet.
Key 3J HMBC NMR correlations confirming the ether linkages across the structural domains.
Infrared (IR) Spectroscopy
Causality & Logic: Because the N-H proton in azetidine can undergo rapid chemical exchange with trace moisture in NMR solvents (rendering it invisible or highly broadened), IR spectroscopy provides an orthogonal, state-independent validation of this functional group. Attenuated Total Reflectance (ATR) FTIR is utilized because it requires zero sample preparation (avoiding hygroscopic KBr pellets that introduce false O-H/N-H stretching bands).
Step-by-Step Methodology:
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Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
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Apply 1–2 µL of the neat liquid sample (or solid if crystallized) directly onto the crystal.
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Apply the pressure anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Diagnostic Bands:
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~3300 cm⁻¹: N-H stretching (confirms the secondary amine of the intact azetidine ring).
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~2850–2950 cm⁻¹: C-H stretching (aliphatic backbone).
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~1645 cm⁻¹: C=C stretching (confirms the terminal allyl group).
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~1100–1120 cm⁻¹: C-O-C stretching (strong, broad band confirming the ether linkages).
Conclusion
The structural elucidation of 3-[2-(Allyloxy)ethoxy]azetidine cannot be achieved through a single analytical lens. It requires a synergistic application of HRMS for molecular formula confirmation, multidimensional NMR (specifically ³J HMBC correlations) to map the regiochemistry of the ether linkages, and ATR-FTIR to orthogonally validate the secondary amine and terminal alkene. By strictly adhering to this self-validating protocol, researchers can definitively prove the architecture of this highly strained, versatile building block, ensuring high-fidelity integration into downstream pharmaceutical synthesis pipelines [2].
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs Taylor & Francis / PubMed
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS)
- Advanced NMR techniques for structural characteriz
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway PubMed / Journal of Pharmaceutical and Biomedical Analysis
- 3-[2-(Allyloxy)
